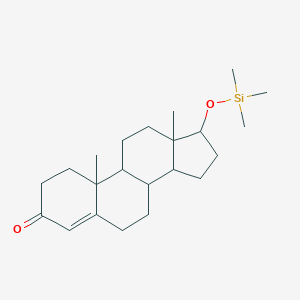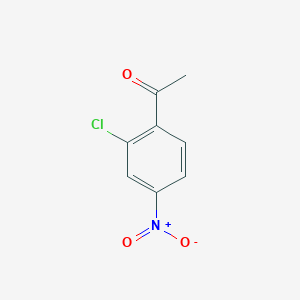
Dehydrovomifoliol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydrovomifoliol is a naturally occurring sesquiterpenoid compound, primarily found in certain plant species such as those in the Polygonaceae family. It is characterized by its solid form, appearing as a pale yellow to colorless crystalline substance. This compound is known for its various pharmacological activities, including antibacterial, anti-inflammatory, and antioxidant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dehydrovomifoliol can be synthesized through several methods, including bioassay-guided isolation from plant sources. One common method involves the extraction from plants like Artemisia frigida using chromatographic techniques. The process typically includes the following steps:
Extraction: Plant material is subjected to solvent extraction using dichloromethane.
Separation: The extract is then separated using chromatographic methods to isolate this compound.
Purification: Further purification is achieved through recrystallization or other suitable techniques.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process is similar to laboratory methods but scaled up to handle larger quantities of plant material. The use of advanced chromatographic techniques ensures high purity and yield of the compound .
Analyse Chemischer Reaktionen
Dehydrovomifoliol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Major Products Formed:
- Oxidation products: Ketones and aldehydes.
- Reduction products: Alcohols.
- Substitution products: Various substituted derivatives depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
Dehydrovomifoliol has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in chromatographic studies and as a starting material for the synthesis of other sesquiterpenoids.
Biology: this compound is studied for its role in plant defense mechanisms and its effects on plant growth and development.
Wirkmechanismus
Dehydrovomifoliol exerts its effects through various molecular targets and pathways. One significant pathway involves the peroxisome proliferator-activated receptor alpha (PPARα) and fibroblast growth factor 21 (FGF21) axis. This compound modulates the expression of genes related to lipogenesis and fatty acid oxidation, thereby reducing lipid accumulation in cells. This mechanism is particularly relevant in the context of non-alcoholic fatty liver disease .
Vergleich Mit ähnlichen Verbindungen
Dehydrovomifoliol is unique among sesquiterpenoids due to its specific pharmacological activities and molecular structure. Similar compounds include:
Vomifoliol: Another sesquiterpenoid with similar structural features but different biological activities.
Eigenschaften
CAS-Nummer |
15764-81-5 |
|---|---|
Molekularformel |
C13H18O3 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H18O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,16H,8H2,1-4H3/b6-5+ |
InChI-Schlüssel |
JJRYPZMXNLLZFH-AATRIKPKSA-N |
SMILES |
CC1=CC(=O)CC(C1(C=CC(=O)C)O)(C)C |
Isomerische SMILES |
CC1=CC(=O)CC(C1(/C=C/C(=O)C)O)(C)C |
Kanonische SMILES |
CC1=CC(=O)CC(C1(C=CC(=O)C)O)(C)C |
Synonyme |
dehydrovomifoliol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















